molecular formula C10H5F4N B1393466 8-Fluoro-5-(trifluoromethyl)quinoline CAS No. 1133115-99-7

8-Fluoro-5-(trifluoromethyl)quinoline

Cat. No. B1393466
CAS RN: 1133115-99-7
M. Wt: 215.15 g/mol
InChI Key: ONWZHYLCPBGCAY-UHFFFAOYSA-N
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Description

8-Fluoro-5-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5F4N . It has a molecular weight of 215.15 g/mol . This compound is used in the preparation of heteroaryl compounds as CXCR4 inhibitors for the treatment of CXCR4-mediated diseases .


Molecular Structure Analysis

The InChI code for 8-Fluoro-5-(trifluoromethyl)quinoline is 1S/C10H5F4N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H . The Canonical SMILES is C1=CC2=C(C=CC(=C2N=C1)F)C(F)(F)F .


Physical And Chemical Properties Analysis

8-Fluoro-5-(trifluoromethyl)quinoline has a molecular weight of 215.15 g/mol . It has a XLogP3 of 3.3, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has a topological polar surface area of 12.9 Ų .

Scientific Research Applications

Drug Discovery

This compound is utilized in the preparation of heteroaryl compounds as CXCR4 inhibitors . These inhibitors are significant in the treatment of diseases mediated by the CXCR4 receptor, which plays a crucial role in immune response and is implicated in various conditions including cancer and HIV .

Catalysis

The intricate structure of 8-Fluoro-5-(trifluoromethyl)quinoline allows it to be used in catalytic processes. Its ability to act as a ligand can facilitate various chemical reactions, particularly in the development of new catalytic methods.

Synthesis of Fluorinated Compounds

Fluorinated compounds have unique properties that make them valuable in different fields such as pharmaceuticals and agrochemicals. This quinoline derivative can be used as a precursor or intermediate in synthesizing such fluorinated structures .

properties

IUPAC Name

8-fluoro-5-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWZHYLCPBGCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674957
Record name 8-Fluoro-5-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-5-(trifluoromethyl)quinoline

CAS RN

1133115-99-7
Record name 8-Fluoro-5-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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